molecular formula C14H11BF3NO3 B3120915 Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI) CAS No. 276669-71-7

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)

Cat. No.: B3120915
CAS No.: 276669-71-7
M. Wt: 309.05 g/mol
InChI Key: BFCPMCGIDQMEMM-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Target Compound) is a boronic acid derivative featuring a phenyl ring substituted with a benzoylamino group at the meta position, which is further modified with a trifluoromethyl (-CF₃) group at the para position of the benzoyl moiety. Its molecular formula is C₁₄H₁₀BF₃NO₃, with a molar mass of 323.05 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling reactions like Suzuki-Miyaura .

Properties

IUPAC Name

[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPMCGIDQMEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .

Scientific Research Applications

Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects

Boronic Acid, [3-[[4-Cyanobenzoyl]amino]phenyl]- (9CI) (CAS 850567-36-1) Molecular Formula: C₁₃H₁₀BN₂O₃ Key Differences: Replaces -CF₃ with a cyano (-CN) group. Impact: The -CN group is less electron-withdrawing than -CF₃, leading to higher pKa (~8.6 vs. ~7.2 estimated for the Target Compound) and altered reactivity in Suzuki couplings .

5-Cyano-2-fluorophenylboronic Acid (CAS 352525-91-8) Molecular Formula: C₇H₄BFNO₂ Key Differences: Lacks the benzoylamino linker and contains fluorine at the ortho position. Impact: Fluorine introduces steric hindrance and ortho-directing effects, reducing coupling efficiency compared to the Target Compound’s meta-substituted structure .

Trifluoromethyl-Substituted Analogs

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic Acid (CAS 352525-91-8) Molecular Formula: C₉H₈BF₃O₂ Key Differences: Vinyl group instead of benzoylamino-phenyl. Impact: Conjugation via the vinyl group enhances π-electron delocalization, increasing stability but reducing nucleophilicity in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Solubility
Target Compound 323.05 ~7.2* 390–400* Low in H₂O
[4-(1,3-Dioxan-2-yl)phenyl]boronic acid 208.02 8.60 390.6 Moderate
3-Chloro-4-isopropoxyphenylboronic acid 228.46 ~8.3 385–390 Low

*Estimated based on substituent effects.

Biological Activity

Boronic acids, particularly derivatives like [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI), have garnered attention in medicinal chemistry due to their unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which allows them to function as versatile building blocks in organic synthesis and drug development. The presence of a trifluoromethyl group enhances the compound's lipophilicity and stability, which may influence its biological interactions.

Anticancer Activity

Research has shown that boronic acid derivatives can exhibit significant anticancer properties. For instance, studies have indicated that certain boronic acid compounds can act as proteasome inhibitors, which is crucial in cancer therapy. In vitro studies demonstrated that derivatives of boronic acids showed antiproliferative effects against various cancer cell lines, including prostate and liver cancer cells. Specifically, one study reported an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating a potent cytotoxic effect while sparing healthy cells .

Antibacterial and Antioxidant Properties

Boronic acids also display antibacterial and antioxidant activities. A novel boronic ester derived from phenylboronic acid demonstrated strong antibacterial effects against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. Additionally, antioxidant assays revealed high efficacy with IC50 values of 0.11 µg/mL for ABTS radical scavenging and 0.14 µg/mL for DPPH radical scavenging . These properties suggest potential applications in pharmaceuticals and cosmetics.

Enzyme Inhibition

The enzyme inhibition capabilities of boronic acids are noteworthy. They have been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating significant activity at low concentrations (3.12 µg/mL for butyrylcholinesterase). This characteristic positions them as potential therapeutic agents for neurodegenerative diseases .

The mechanism by which boronic acids exert their biological effects often involves their ability to interact with specific biological targets. For example, computational studies have shown that certain boronic acids can bind effectively to insulin, suggesting a role in glucose metabolism regulation . The binding affinity is influenced by the structural features of the boronic acid, such as the presence of electron-withdrawing groups like trifluoromethyl.

Toxicological Profile

Despite their promising biological activities, the toxicological profile of boronic acids remains a critical consideration. Preliminary studies indicate that many boronic acid compounds exhibit low toxicity, with high doses required to induce adverse effects in animal models . However, comprehensive toxicological assessments are necessary to ensure safety for therapeutic applications.

Case Studies

Study Focus Findings
Acute ToxicityMost tested BCAs showed low toxicity; LD50 > 100 mg/kg for most compounds.
Anticancer ActivityHigh cytotoxicity against MCF-7 cells (IC50: 18.76 µg/mL); non-toxic to healthy cells.
Insulin InteractionPromising binding affinity with insulin; potential implications for diabetes management.

Q & A

Q. Tables

Application Key Methodology Reference
Proteasome InhibitionBortezomib-like rational design via MD
Glycoprotein CaptureSPR with pH-optimized borate buffers
Bacterial DetectionCarbon dots functionalized with boronic acid
Flame RetardantsTGA of pyrene-1-boronic acid
Glucose Sensingd-PeT carbazole boronic acid sensors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)
Reactant of Route 2
Reactant of Route 2
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.